1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClN3O4S and a molecular weight of 225.61 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole followed by sulfonylation. The nitration process introduces a nitro group (-NO2) into the pyrazole ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl). These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Amino Derivatives: Formed from reduction reactions of the nitro group.
Sulfonic Acids: Formed from oxidation reactions of the sulfonyl chloride group.
Scientific Research Applications
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other cellular components . The nitro group can undergo reduction to form amino derivatives, which may interact with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride
- 3-methyl-4-nitro-1H-pyrazole
- Methyl 4-nitro-1H-pyrazole-3-carboxylate
Uniqueness
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of both nitro and sulfonyl chloride groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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